
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester (5-AMPPB) is an organic compound that is widely used as a catalyst in various synthetic reactions. It is a boron-containing compound that is synthesized from a reaction between pinacol and 5-amino-6-morpholinopyrazine-2-boronic acid. 5-AMPPB is a versatile compound that has been used in a variety of applications, including asymmetric synthesis, organometallic catalysis, and biocatalysis.
Wirkmechanismus
The mechanism of action of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is not well understood, but it is believed to involve the formation of an intermediate boron-containing species that is capable of catalyzing various reactions. The boron-containing species is believed to be stabilized by the presence of the 5-amino-6-morpholinopyrazine-2-boronic acid, which acts as a Lewis acid. The boron-containing species is then able to catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester are not well understood. However, it is believed to have some effects on the nervous system, as it has been shown to have some effects on the levels of neurotransmitters in the brain. It is also believed to have some effects on the cardiovascular system, as it has been shown to have some effects on the levels of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used to catalyze a variety of reactions, including asymmetric synthesis, organometallic catalysis, and biocatalysis. It is also relatively easy to synthesize, and it can be purified by recrystallization. However, there are some limitations to using 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in laboratory experiments. For example, it is not very stable in water, and it can be toxic if inhaled or ingested.
Zukünftige Richtungen
The future directions for 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop new applications for 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester, such as the synthesis of novel compounds or the use of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester in new catalytic reactions. Finally, further research is needed to improve the stability and safety of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester for use in laboratory experiments.
Synthesemethoden
The synthesis of 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is a two-step process. The first step involves the reaction of pinacol with 5-amino-6-morpholinopyrazine-2-boronic acid in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the resulting product is 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester. The second step involves the purification of the 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and ability to catalyze a variety of synthetic reactions. It has been used in asymmetric synthesis, organometallic catalysis, and biocatalysis. It has also been used in the synthesis of various compounds, such as chiral alcohols and amines. 5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester has also been used in the synthesis of polymers and polypeptides.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN4O3/c1-13(2)14(3,4)22-15(21-13)10-9-17-11(16)12(18-10)19-5-7-20-8-6-19/h9H,5-8H2,1-4H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYRUOSEKHLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-morpholinopyrazine-2-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
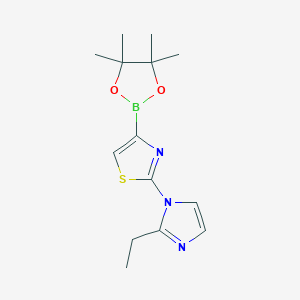
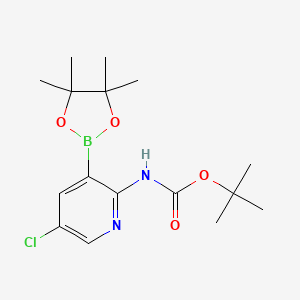
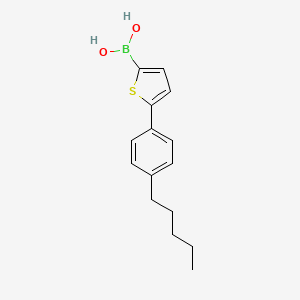
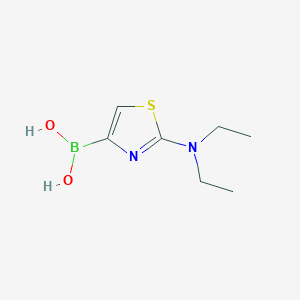
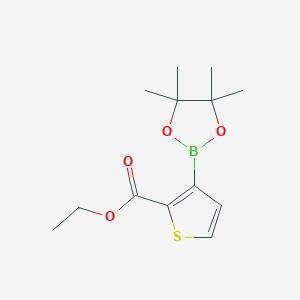
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
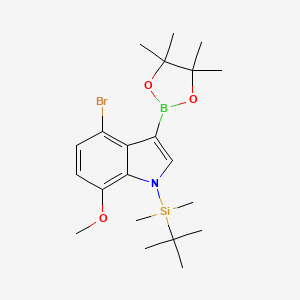
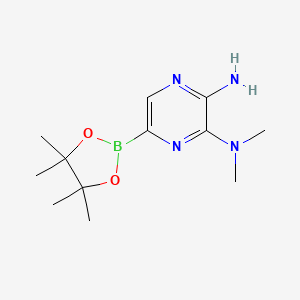
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

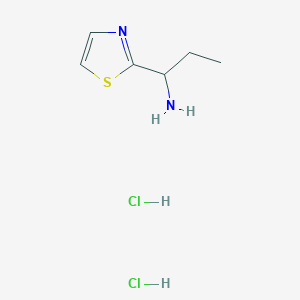

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)